molecular formula C7H7F2N B151417 3,5-Difluorobenzylamine CAS No. 90390-27-5

3,5-Difluorobenzylamine

Cat. No. B151417
Key on ui cas rn: 90390-27-5
M. Wt: 143.13 g/mol
InChI Key: VJNGGOMRUHYAMC-UHFFFAOYSA-N
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Patent
US04761415

Procedure details

A mixture of 3,5-difluorobenzonitrile (13.9 g., 0.10 mole) in methanol [(140 ml.), saturated with ammonia]and Raney nickel was shaken under hydrogen (50 psi.) for 1.5 hours and the solution was decanted from the catalyst. The solution was filtered, evaporated to an oil, and dissolved in ethyl acetate. The ethyl acetate solution was extracted twice with 1N HCl (75 ml.) and the aqueous solution was washed once with ethyl acetate, made basic with 10% sodium hydroxide, and extracted with three portions of ethyl acetate (100 ml.). The ethyl acetate solution was washed with water and brine, dried, and the solvent removed under vacuum. The residue was diluted with ether, filtered, and the solvent was removed under vacuum to give 3,5-difluorobenzylamine as an oil (11.7 g., 82%).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[C:5]#[N:6]>CO.[Ni]>[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[CH2:5][NH2:6]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
FC=1C=C(C#N)C=C(C1)F
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Stirring
Type
CUSTOM
Details
was shaken under hydrogen (50 psi.) for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was decanted from the catalyst
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate solution was extracted twice with 1N HCl (75 ml.)
WASH
Type
WASH
Details
the aqueous solution was washed once with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of ethyl acetate (100 ml.)
WASH
Type
WASH
Details
The ethyl acetate solution was washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC=1C=C(CN)C=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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